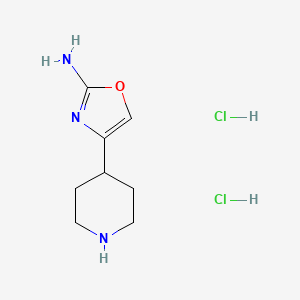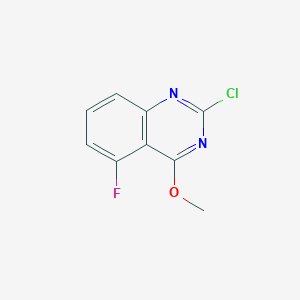
2-Chloro-5-fluoro-4-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-methoxyquinazoline is a versatile chemical compound extensively used in scientific research due to its unique properties. This compound, with the molecular formula C9H6ClFN2O, is a member of the quinazoline family, which is known for its significant biological activities and applications in various fields such as drug discovery, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with methoxyacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis. These methods not only improve the yield but also reduce the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methoxyquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can be involved in coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, which have various applications in medicinal chemistry and drug development .
Scientific Research Applications
2-Chloro-5-fluoro-4-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-methoxyquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxyquinazoline
- 5-Fluoro-4-methoxyquinazoline
- 2-Chloro-5-fluoroquinazoline
Uniqueness
2-Chloro-5-fluoro-4-methoxyquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. This combination of substituents allows for more diverse chemical modifications and applications compared to its analogs .
Properties
Molecular Formula |
C9H6ClFN2O |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-7-5(11)3-2-4-6(7)12-9(10)13-8/h2-4H,1H3 |
InChI Key |
JTZUQEYPMUVCNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C(=CC=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



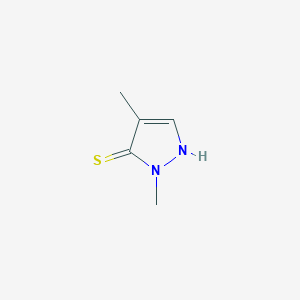
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
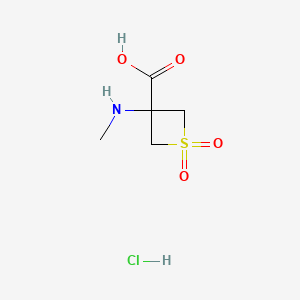
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
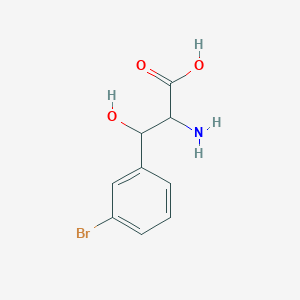
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
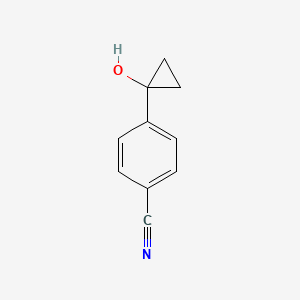




![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
